molecular formula C9H7NO2 B141460 Methyl 4-cyanobenzoate CAS No. 1129-35-7

Methyl 4-cyanobenzoate

Cat. No. B141460
Key on ui cas rn: 1129-35-7
M. Wt: 161.16 g/mol
InChI Key: KKZMIDYKRKGJHG-UHFFFAOYSA-N
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Patent
US05061705

Procedure details

130 g (1.7 moles) of thioacetic acid, 50 g (0.3 mole) of methyl 4-cyanobenzoate and 12 ml of glacial acetic acid were stirred for 2 hours at 80° C. The mixture was allowed to cool, 200 ml of 1:1 isopropanol/water was added, the mixture was stirred for a short time and the crystals formed were filtered off under suction. 45.5 g of 4-carbomethoxybenzothiamide of melting point 188°-190° C. were obtained in this manner.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[S:3])C.[C:5]([C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)#[N:6].C(O)(=O)C>C(O)(C)C.O>[C:11]([C:10]1[CH:15]=[CH:16][C:7]([C:5](=[S:3])[NH2:6])=[CH:8][CH:9]=1)([O:13][CH3:14])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O.O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a short time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered off under suction

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C(N)=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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